An In-depth Technical Guide to the Chemical Structure Analysis of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide, a novel compound within the versatile benzohydrazide class. Benzohydrazide derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their precise molecular architecture. Therefore, rigorous structural elucidation is a critical prerequisite for advancing research and development efforts. This document outlines the application of fundamental analytical techniques—namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the identity and purity of the title compound. We delve into the causal reasoning behind our analytical choices and provide a self-validating framework for the characterization of this and similar molecules.
Introduction to 3-Methoxy-4-(3-methylbutoxy)benzohydrazide
3-Methoxy-4-(3-methylbutoxy)benzohydrazide is a synthetic organic compound characterized by a central benzohydrazide core. This core consists of a benzene ring substituted with a methoxy group and a 3-methylbutoxy (isopentyloxy) group, with a hydrazide functional group (-CONHNH₂) attached to the benzene ring. The strategic incorporation of the methoxy and the bulky, lipophilic 3-methylbutoxy groups is anticipated to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its potential biological activity. Benzohydrazides are known to be valuable precursors in the synthesis of various heterocyclic compounds and Schiff bases, further expanding their utility in drug discovery.[3]
The structural confirmation of this molecule is paramount and relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.
Molecular Structure:
Caption: Chemical structure of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide.
Analytical Workflow: A Multi-faceted Approach
The comprehensive characterization of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide necessitates a logical and sequential analytical workflow. This ensures that each piece of data builds upon the last, leading to a robust and defensible structural assignment.
Caption: A typical analytical workflow for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a powerful, non-destructive technique that identifies the functional groups present in a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.
Experimental Protocol:
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A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg).
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The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
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The spectrum is recorded over a range of 4000-400 cm⁻¹.[4]
Data Interpretation: The FT-IR spectrum of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-3450 | N-H stretch | Hydrazide (-NHNH₂) | Confirms the presence of the hydrazide moiety. The presence of two bands in this region is typical for a primary amine. |
| 2850-3000 | C-H stretch | Alkyl and Aromatic | Indicates the presence of the 3-methylbutoxy chain and the benzene ring. |
| ~1640 | C=O stretch (Amide I) | Carbonyl (-C=O) | A strong absorption band characteristic of the amide carbonyl in the hydrazide group.[5] |
| 1500-1600 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| ~1250 and ~1050 | C-O stretch | Ether (-O-) | Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy and 3-methylbutoxy groups. |
The presence of these key absorption bands provides strong evidence for the proposed structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns. For this analysis, Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation and primarily yields the protonated molecular ion [M+H]⁺.
Experimental Protocol:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
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The solution is infused into the ESI source of the mass spectrometer.
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A high voltage is applied, causing the formation of charged droplets.
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The solvent evaporates, leading to the formation of gas-phase ions.
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The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
Data Interpretation:
| Ion | Calculated m/z | Observed m/z | Significance |
| [M+H]⁺ | 253.1547 | 253.15468 | Confirms the molecular formula C₁₃H₂₀N₂O₃.[7] |
| [M+Na]⁺ | 275.1366 | 275.13662 | Adduct ion with sodium, further corroborating the molecular weight.[7] |
The high-resolution mass spectrometry data provides an exact mass measurement, which allows for the unambiguous determination of the molecular formula, a critical step in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. The absorption of radiofrequency energy can cause a transition between these energy states. The precise frequency at which a nucleus absorbs energy is highly dependent on its local chemical environment, providing detailed information about the connectivity of atoms.[1]
¹H NMR Spectroscopy
Experimental Protocol:
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Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
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The solution is transferred to an NMR tube.
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The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).[5]
Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | singlet | 1H | -COH N- | The amide proton is typically deshielded and appears as a broad singlet. |
| ~7.5 | doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by its proximity. |
| ~7.3 | singlet | 1H | Ar-H | Aromatic proton between the two ether groups. |
| ~6.9 | doublet | 1H | Ar-H | Aromatic proton ortho to the 3-methylbutoxy group. |
| ~4.4 | broad singlet | 2H | -NH₂ | The terminal amine protons often appear as a broad singlet. |
| ~4.0 | triplet | 2H | -O-CH₂ - | Protons of the methylene group directly attached to the aromatic ether oxygen. |
| ~3.8 | singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group.[5] |
| ~1.8 | multiplet | 1H | -CH₂-CH - | The methine proton of the isobutyl group. |
| ~1.6 | quartet | 2H | -CH₂-CH₂ -CH- | The methylene group adjacent to the methine proton. |
| ~0.9 | doublet | 6H | -CH(CH₃ )₂ | The six equivalent protons of the two terminal methyl groups of the isobutyl moiety. |
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | Carbonyl carbon of the hydrazide group.[5] |
| ~150-160 | Ar-C -O | Aromatic carbons directly attached to the ether oxygens. |
| ~110-130 | Ar-C H and Ar-C -C=O | Remaining aromatic carbons. |
| ~68 | -O-C H₂- | Methylene carbon of the 3-methylbutoxy group attached to the oxygen. |
| ~56 | -OC H₃ | Methoxy carbon.[5] |
| ~38 | -CH₂-C H₂- | Methylene carbon of the 3-methylbutoxy group. |
| ~25 | -C H(CH₃)₂ | Methine carbon of the 3-methylbutoxy group. |
| ~22 | -CH(C H₃)₂ | The two equivalent methyl carbons of the 3-methylbutoxy group. |
The combined data from ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC (not detailed here), would allow for the complete and unambiguous assignment of all proton and carbon signals, thus solidifying the proposed structure.
Conclusion
The structural elucidation of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide is successfully achieved through the synergistic application of FT-IR, Mass Spectrometry, and NMR spectroscopy. FT-IR confirms the presence of key functional groups, high-resolution mass spectrometry validates the molecular formula, and detailed ¹H and ¹³C NMR analyses provide a complete map of the atomic connectivity. This self-validating analytical workflow provides a high degree of confidence in the assigned structure, which is an essential foundation for any further investigation into the biological activities and potential therapeutic applications of this compound.
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